6,8-Dimethylisoquinoline-1-carbonitrile
Description
6,8-Dimethylisoquinoline-1-carbonitrile is an isoquinoline derivative featuring a nitrile group at position 1 and methyl substituents at positions 6 and 6. Key features include:
- Core structure: Isoquinoline fused with a nitrile group.
- Substituents: Methyl groups at positions 6 and 8, which may influence steric and electronic properties.
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
6,8-dimethylisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C12H10N2/c1-8-5-9(2)12-10(6-8)3-4-14-11(12)7-13/h3-6H,1-2H3 |
InChI Key |
BGKNODYKSQSPHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=CN=C2C#N)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6,8-Dimethylisoquinoline-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethylbenzonitrile and 2-bromoacetophenone.
Cyclization Reaction: The key step involves a cyclization reaction to form the isoquinoline ring. This is usually achieved through a Pictet-Spengler reaction, where the starting materials are treated with a Lewis acid catalyst under reflux conditions.
Chemical Reactions Analysis
6,8-Dimethylisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.
Scientific Research Applications
6,8-Dimethylisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6,8-Dimethylisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the isoquinoline ring system can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between 6,8-Dimethylisoquinoline-1-carbonitrile and similar compounds from the evidence:
Key Observations :
- Core Structure Differences: Unlike pyrido[2,1-a]isoquinoline derivatives (e.g., 6a-d, 15d-e), this compound lacks a fused pyridine ring, which may reduce aromaticity and alter solubility .
- Substituent Effects: Methoxy groups in pyrido derivatives (e.g., 9,10-OCH₃ in 15d) enhance electron density, whereas methyl groups in this compound may increase hydrophobicity .
- Functional Groups : The nitrile group (CN) is common across all compounds, contributing to reactivity in nucleophilic additions or hydrogen bonding .
Spectral and Physical Properties
The table below compares spectral data for select analogs:
Insights :
- CN Stretch : Consistent across analogs (2199–2207 cm⁻¹), confirming nitrile group stability .
- Methyl/Methoxy Signals: this compound would exhibit distinct CH₃ peaks (~2.5 ppm) compared to methoxy groups (~3.8–4.0 ppm) in pyrido derivatives .
- Thermal Stability : High melting points (210–266°C) suggest strong intermolecular interactions in pyrido analogs, which may differ in 6,8-dimethyl derivatives due to reduced polarity .
Q & A
Q. Table 1: Comparative Yields in Isoquinoline Cyanation Reactions
| Precursor | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1-Chloro-6,7-dimethoxy | CuCN, DMSO, 140°C | 27 | |
| 1-Bromo-6,8-dimethyl | KCN, DMF, 80°C | 45 | [Hypothetical] |
| 1-Iodo-6-methoxy | Pd(OAc), 100°C | 62 |
Q. Table 2: Key NMR Signals for 6,8-Dimethylisoquinoline Derivatives
| Substituent | H NMR (δ, ppm) | C NMR (δ, ppm) |
|---|---|---|
| 6-CH | 2.45 (s, 3H) | 21.8 |
| 8-CH | 2.60 (s, 3H) | 22.3 |
| C-1 Carbonitrile | - | 118.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
